Biochemical IRAK4 Inhibition – Head‑to‑Head Comparison with Patent Analog Example 335
In a fluorescence‑polarization assay measuring inhibition of recombinant full‑length His₆‑tagged human IRAK4 expressed in baculovirus, 6‑(oxazol‑5‑yl)isoquinoline (US10988478 Example 491) exhibited a Ki of 1.10 nM [1]. Under identical assay conditions, the closely related patent analog Example 335 gave a Ki of 2 nM [2], establishing that the oxazole‑bearing example is approximately 1.8‑fold more potent at the enzyme level.
| Evidence Dimension | IRAK4 biochemical inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | US10988478 Example 335: Ki = 2 nM |
| Quantified Difference | ~1.8‑fold lower Ki (higher potency) |
| Conditions | Fluorescence polarization assay; recombinant full‑length His₆‑tagged human IRAK4 expressed in baculovirus; substrate H‑KKARFSRFAGSSPSQSSMVAR; 90 min incubation |
Why This Matters
A ~2‑fold potency advantage at the biochemical level can translate into meaningful selectivity and cellular efficacy differences during lead optimization, making Example 491 the preferred SAR starting point over Example 335.
- [1] BindingDB BDBM50514935 (CHEMBL4520118). Ki = 1.10 nM for IRAK4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514935 View Source
- [2] BindingDB BDBM494286 (US10988478 Example 335). Ki = 2 nM for IRAK4. https://www.bindingdb.org/bind/BDBM494286 View Source
